![molecular formula C9H7BrN2O2 B1396871 Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1342811-51-1](/img/structure/B1396871.png)
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5BrN2 . It is a derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid and is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of “Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” and its derivatives involves a series of chemical reactions . The specific synthesis process can vary depending on the desired end product .Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is characterized by a pyrrolopyridine core with a bromine atom at the 6-position . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Chemical Reactions Analysis
“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” can undergo various chemical reactions, particularly in the presence of suitable catalysts . For instance, it can be used as a reagent in the synthesis of azetidinylpiperidine derivatives .Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is a solid at room temperature . It has a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: The compound is used in the synthesis of derivatives that inhibit the Fibroblast Growth Factor Receptor (FGFR). FGFR plays a crucial role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound is used to create a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . The specific derivative compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Immune Diseases Treatment
- Scientific Field: Immunology
- Summary of Application: The compound is used in the synthesis of derivatives that act as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods of Application: The compound is used to create a series of 1H-pyrrolo[2,3-b]pyridine derivatives. The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results or Outcomes: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Safety And Hazards
“Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate” is classified as a dangerous substance. It carries the GHS hazard pictograms GHS05, GHS07, and GHS09 . The hazard statements associated with this compound include H302-H317-H318-H411 , indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCLKVZVKAFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)


![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
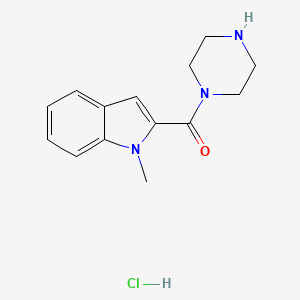
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)
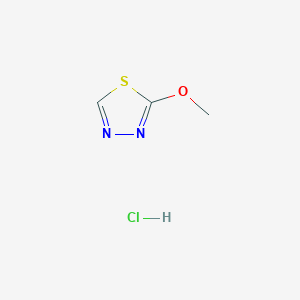
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
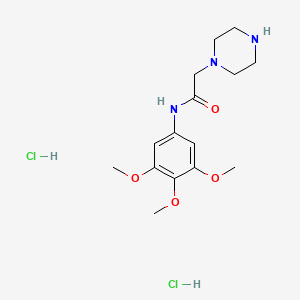
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)
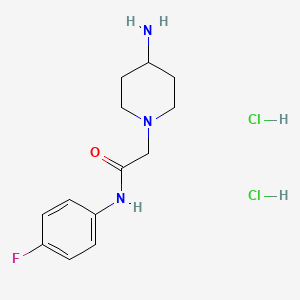
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)
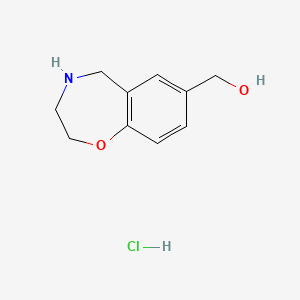
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)